molecular formula C11H12F3N3O3 B1436729 ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 923232-09-1

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1436729
CAS RN: 923232-09-1
M. Wt: 291.23 g/mol
InChI Key: OPQPIMKCRKQHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-9(18)7-5-15-8-4-6(2)16-17(8)10(7,19)11(12,13)14/h4-5,15,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPIMKCRKQHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=NN2C1(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

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